![molecular formula C7H9NO2 B12617191 1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one CAS No. 918423-12-8](/img/structure/B12617191.png)
1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one is a heterocyclic compound that features a fused ring system combining pyrrole and oxazole structures.
Métodos De Preparación
The synthesis of 1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one typically involves cyclization reactions. One common method includes the reaction of appropriate precursors under controlled conditions to form the fused ring system. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Análisis De Reacciones Químicas
1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of materials with unique properties .
Mecanismo De Acción
The mechanism of action of 1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one involves its interaction with molecular targets, potentially affecting various biological pathways. The exact molecular targets and pathways depend on the specific derivatives and their applications .
Comparación Con Compuestos Similares
1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one can be compared with similar compounds such as:
1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole: This compound features a similar fused ring system but includes a boron atom.
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a fused ring system, but with different biological activities .
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, leading to a wide range of applications.
Propiedades
Número CAS |
918423-12-8 |
|---|---|
Fórmula molecular |
C7H9NO2 |
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
1-methylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-3-one |
InChI |
InChI=1S/C7H9NO2/c1-5-6-3-2-4-8(6)7(9)10-5/h6H,1-4H2 |
Clave InChI |
OLFZFKGCTHCFBP-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2CCCN2C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione](/img/structure/B12617113.png)
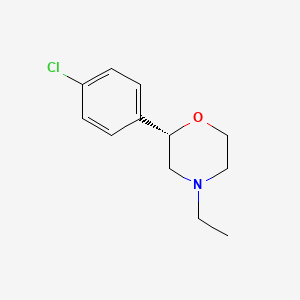
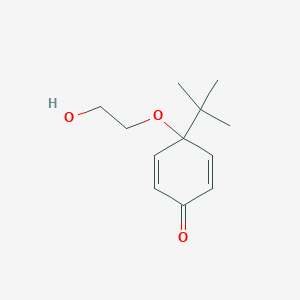
![9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12617133.png)
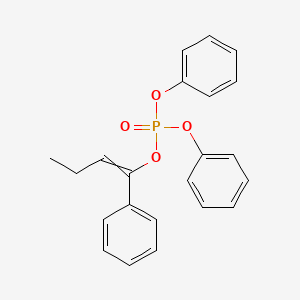
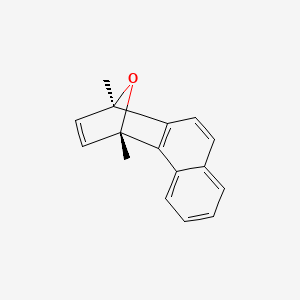

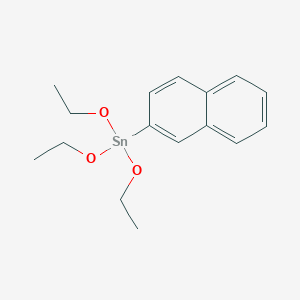
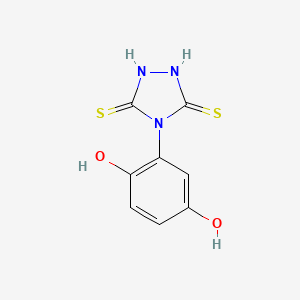
![4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid](/img/structure/B12617177.png)
![3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B12617197.png)

![3,3'-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12617203.png)

